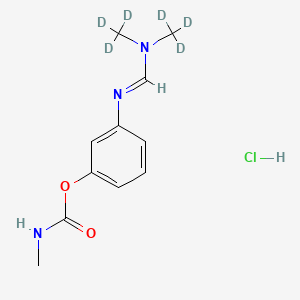

Formetanate-d6, Hydrochloride

Übersicht

Beschreibung

Formetanate-d6, Hydrochloride is a deuterated form of formetanate hydrochloride, a carbamate ester. This compound is primarily used as an insecticide, acaricide, and miticide. It is known for its effectiveness in controlling a wide range of pests in agricultural settings. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving mass spectrometry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Formetanate-d6, Hydrochloride involves the deuteration of formetanate hydrochloride. The process typically includes the following steps:

Deuteration of Formetanate: The formetanate compound is subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium.

Formation of Hydrochloride Salt: The deuterated formetanate is then reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Deuteration: Large quantities of formetanate are deuterated using deuterium gas or deuterated solvents.

Purification: The deuterated product is purified using techniques such as crystallization or chromatography.

Formation of Hydrochloride Salt: The purified deuterated formetanate is reacted with hydrochloric acid to produce the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Formetanate-d6, Hydrochloride undergoes various chemical reactions, including:

Hydrolysis: The compound hydrolyzes in acidic conditions, particularly at pH levels below 4.

Oxidation and Reduction: As a carbamate ester, it can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Hydrochloric Acid: Used in the formation of the hydrochloride salt.

Deuterium Gas or Deuterated Solvents: Used for deuteration.

Major Products:

Hydrolysis Products: The hydrolysis of this compound results in the formation of deuterated formetanate and other by-products.

Oxidation and Reduction Products: Depending on the specific conditions, various oxidized or reduced forms of the compound can be produced.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Formetanate-d6 Hydrochloride is utilized in the agricultural sector for pest management. Its primary uses include:

- Crops Treated : It is applied to a variety of crops such as alfalfa (grown for seed), apples, pears, peaches, nectarines, and various citrus fruits.

- Target Pests : The compound is effective against pests like mites, stink bugs, and thrips.

Table 1: Summary of Agricultural Applications

| Crop | Application Rate (lb a.i./A) | Target Pests |

|---|---|---|

| Alfalfa | 0.92 | Mites, Stink Bugs |

| Apples | 1.15 | Thrips |

| Pears | 1.15 | Mites |

| Peaches | 1.15 | Stink Bugs |

| Citrus Fruits | 1.15 | Various Insects |

Toxicological Profile

The toxicological assessment of Formetanate-d6 Hydrochloride indicates that it possesses high acute toxicity via oral exposure and moderate toxicity via inhalation. However, it has low dermal toxicity.

Table 2: Toxicological Endpoints

| Endpoint | Value |

|---|---|

| Oral LD50 (Rat) | 26.4 mg/kg (Male) |

| Dermal LD50 (Rat) | >10 gm/kg |

| Inhalation LC50 (Rat) | Not specified |

| No Observed Adverse Effect Level (NOAEL) | 10 mg/kg/day |

Environmental Impact

Formetanate-d6 Hydrochloride has been evaluated for its ecological effects. It is moderately toxic to freshwater fish and highly toxic to freshwater invertebrates.

- Persistence in Soil : The compound's persistence varies with soil pH; it is more stable in acidic conditions but hydrolyzes rapidly under neutral or alkaline conditions.

Case Study 1: Efficacy in Alfalfa Cultivation

A study conducted on alfalfa crops demonstrated that the application of Formetanate-d6 Hydrochloride significantly reduced mite populations compared to untreated controls, resulting in improved crop yields.

Case Study 2: Safety Assessment

The Environmental Protection Agency (EPA) has conducted extensive safety assessments regarding Formetanate-d6 Hydrochloride's use, concluding that while it poses certain risks due to its toxicity profile, these can be managed with appropriate safety measures and regulations.

Wirkmechanismus

Formetanate-d6, Hydrochloride exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition leads to an accumulation of acetylcholine, causing continuous nerve impulse transmission, which results in convulsions and eventual death of the target pests. The deuterium labeling does not alter the mechanism of action but aids in tracking and studying the compound in various environments.

Vergleich Mit ähnlichen Verbindungen

Formetanate Hydrochloride: The non-deuterated form of the compound, used similarly as an insecticide and acaricide.

Carbaryl: Another carbamate insecticide with a similar mechanism of action but different chemical structure.

Methomyl: A carbamate insecticide with a broader spectrum of activity.

Uniqueness: Formetanate-d6, Hydrochloride is unique due to its deuterium labeling, which enhances its utility in scientific research, particularly in analytical chemistry and toxicology studies. This labeling allows for more precise tracking and quantification in various experimental setups, making it a valuable tool for researchers.

Biologische Aktivität

Formetanate-d6, Hydrochloride is a deuterated form of the carbamate pesticide formetanate hydrochloride, primarily used for pest control in agricultural settings. Carbamates are known for their mechanism of action, which involves the inhibition of cholinesterase (ChE), an enzyme critical for the proper functioning of the nervous system. This article focuses on the biological activity of this compound, highlighting its toxicological effects, mechanisms of action, and relevant research findings.

Cholinesterase Inhibition

The primary biological activity of this compound is its ability to inhibit cholinesterase. This inhibition leads to an accumulation of acetylcholine in synaptic clefts, resulting in overstimulation of cholinergic receptors. The consequences can be severe, including symptoms such as:

- Increased salivation

- Muscle twitching

- Respiratory distress

- Possible convulsions and coma

In laboratory studies, acute exposure to Formetanate-d6 has shown high toxicity via oral routes and moderate toxicity via inhalation, while dermal exposure is considered low risk .

Comparative Sensitivity Studies

Research indicates that young animals (pups) are more sensitive to the effects of Formetanate-d6 than adults. A comparative cholinesterase assay (CCA) study demonstrated that brain cholinesterase inhibition occurred at lower doses in female pups compared to adult rats . This finding is critical for assessing risk and establishing safety guidelines for pesticide application.

Acute Toxicity

Formetanate-d6 exhibits varying levels of acute toxicity based on exposure route:

| Exposure Route | Toxicity Level |

|---|---|

| Oral | High |

| Inhalation | Moderate |

| Dermal | Low |

Clinical signs observed following acute exposure include decreased body weight in rats and excessive salivation in dogs . The No Observed Adverse Effect Level (NOAEL) for inhalation was determined to be 0.1 mg/kg/day based on plasma and brain ChE inhibition studies .

Chronic Toxicity and Reproductive Effects

Long-term studies have indicated that Formetanate-d6 does not result in developmental toxicity or reproductive effects in rats or rabbits. The absence of increased susceptibility in offspring during multi-generation studies further supports its safety profile regarding reproductive health .

Ecological Impact

Formetanate-d6 is classified as moderately toxic to freshwater fish and highly toxic to freshwater invertebrates on an acute basis. Chronic exposure studies have identified growth and development as sensitive endpoints for freshwater fish populations. Additionally, it poses reproductive risks for birds and can cause cholinesterase inhibition in small mammals .

Case Study: Occupational Exposure Risk Assessment

A risk assessment conducted by the Environmental Protection Agency (EPA) evaluated occupational exposure scenarios for workers applying Formetanate-d6. The assessment utilized a margin of exposure (MOE) approach, concluding that MOEs greater than 100 are not a concern. However, scenarios involving groundboom equipment without adequate personal protective equipment resulted in MOEs below this threshold, indicating potential risks under certain conditions .

Research Findings: Dietary Risk Assessment

The dietary risk assessment revealed that acute dietary exposure estimates exceeded EPA's level of concern due to late-season applications on crops like apples. However, chronic dietary risks remained below concern levels across all population subgroups when late-season applications were excluded from analysis .

Eigenschaften

IUPAC Name |

[3-[[bis(trideuteriomethyl)amino]methylideneamino]phenyl] N-methylcarbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2.ClH/c1-12-11(15)16-10-6-4-5-9(7-10)13-8-14(2)3;/h4-8H,1-3H3,(H,12,15);1H/i2D3,3D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYPKGPZHHQEODQ-HVTBMTIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)OC1=CC=CC(=C1)N=CN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C=NC1=CC(=CC=C1)OC(=O)NC)C([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661985 | |

| Record name | 3-[(E)-({Bis[(~2~H_3_)methyl]amino}methylidene)amino]phenyl methylcarbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185240-24-7 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185240-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(E)-({Bis[(~2~H_3_)methyl]amino}methylidene)amino]phenyl methylcarbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.